alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate

Description

Chemical Identity and Nomenclature

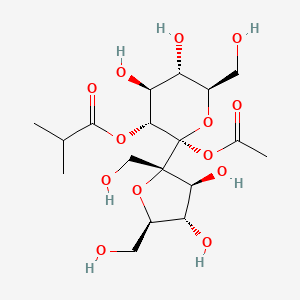

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate is a sucrose-based ester with a complex molecular structure. Its systematic IUPAC name is [(2R,3R,4S,5S)-5-(acetyloxymethyl)-5-{[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3,4,5-tris(2-methylpropanoyloxy)oxan-2-yl]oxy}-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate. The compound is more commonly known as sucrose acetate isobutyrate (SAIB) or sucrose diacetate hexaisobutyrate.

Molecular Formula : $$ C{40}H{62}O_{19} $$

Molecular Weight : 846.9 g/mol

Key Identifiers:

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 126-13-6, 27216-37-1 |

| EC Number | 204-771-6 |

| UNII | H5KI1C3YTV |

| INCI Name | Sucrose Acetate Isobutyrate |

The structure consists of a sucrose backbone esterified with acetyl and isobutyryl groups, resulting in a mixture of esters with an approximate acetate-to-isobutyrate molar ratio of 2:6.

Historical Development and Discovery

SAIB was first synthesized in the mid-20th century through the controlled esterification of sucrose with acetic anhydride and isobutyric anhydride. Early patents, such as CN103421052A (2013), detailed methods for optimizing its production using catalysts like sodium acetate to improve yield and purity. Industrial-scale manufacturing began in the 1990s, with companies like Eastman Chemical Company commercializing SAIB-100 for food and coatings applications.

Key milestones include:

- 1994 : The EU Scientific Committee on Food (SCF) established an initial ADI of 10 mg/kg body weight/day.

- 1996 : The Joint FAO/WHO Expert Committee on Food Additives (JECFA) standardized its use as a food additive (INS 444).

- 2003 : The U.S. FDA granted GRAS status for use in beverages and malt liquors.

Regulatory Classification and Status

SAIB is approved for use in multiple jurisdictions under the following frameworks:

Its regulatory acceptance stems from extensive toxicological reviews confirming low bioaccumulation and rapid metabolic clearance.

Scientific and Industrial Significance

SAIB’s unique properties—including high solubility in organic solvents, thermal stability, and low volatility—have enabled diverse applications:

Industrial Applications:

In research, SAIB has been utilized in:

- Drug delivery systems : Ultrasound-triggered scaffolds for controlled release in bone regeneration.

- 3D-printed medical devices : Sustained dexamethasone release to modulate macrophage activity.

Its role in advancing polymer science and formulation technology underscores its interdisciplinary importance.

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-2-acetyloxy-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O13/c1-7(2)16(27)28-15-13(25)11(23)9(4-19)31-18(15,29-8(3)22)17(6-21)14(26)12(24)10(5-20)30-17/h7,9-15,19-21,23-26H,4-6H2,1-3H3/t9-,10-,11-,12-,13+,14+,15-,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRYFTZFRRSHIE-OPQMOWMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1C(C(C(OC1(C2(C(C(C(O2)CO)O)O)CO)OC(=O)C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@]1([C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)OC(=O)C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137204-24-1 | |

| Record name | alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137204241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-D-Glucopyranoside, β-D-fructofuranosyl, acetate 2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

Sucrose, a disaccharide with eight hydroxyl groups, undergoes esterification when exposed to acylating agents. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the anhydrides. The general reaction scheme is:

Here, , representing the total ester groups per sucrose molecule. The ratio of acetyl () to isobutyryl () groups typically ranges from 2:6 to 3:5, influencing the compound’s viscosity and solubility.

Catalysts and Reaction Conditions

Organic acid salts, such as sodium acetate or potassium isobutyrate, are preferred catalysts due to their efficiency in accelerating acylation without requiring toxic solvents. Key parameters include:

-

Temperature : 80–130°C (optimized at 95–120°C)

-

Reaction Time : 0.5–3.0 hours (typically 1.0–2.5 hours)

-

Molar Ratios :

A representative setup involves heating isobutyric anhydride (0.7–0.9 mol), acetic anhydride (0.1–0.3 mol), and sodium acetate (0.01–0.1 mol) to 110°C before adding powdered sucrose. The mixture is stirred until esterification completes, yielding a crude product with 85–95% efficiency.

Purification and Post-Synthesis Processing

Decolorization and Filtration

Post-reaction, activated carbon or acidic clay is added to adsorb impurities, resulting in a colorless to light-yellow liquid. Filtration removes spent catalysts and decolorizing agents.

Vacuum Distillation and Washing

Excess acids and unreacted anhydrides are removed via vacuum distillation at reduced pressure. Subsequent washing with warm water (40–60°C) eliminates residual acids and metal ions. For instance, three washes with 50 mL water each reduce acetic acid content to <30 ppm and isobutyric acid to <100 ppm.

Dehydration and Final Product Isolation

The washed product is dried under vacuum (50–120°C) to remove trace moisture, yielding a viscous liquid with a specific gravity of 1.14–1.16 at 25°C.

Industrial-Scale Optimization Strategies

Solvent-Free Synthesis

Modern methods avoid toxic solvents like dimethyl sulfoxide (DMSO) or ethanol, aligning with green chemistry principles. Direct esterification in molten anhydrides reduces waste and simplifies purification.

Control of Ester Group Ratios

The acetyl-to-isobutyryl ratio is tunable by adjusting the feed ratio of acetic and isobutyric anhydrides. A 2:6 ratio enhances lipophilicity for cosmetic applications, while a 3:5 ratio improves compatibility in food-grade emulsifiers.

Quality Control Metrics

| Parameter | Specification | Analytical Method |

|---|---|---|

| Residual Acetic Acid | <30 ppm | Headspace Gas Chromatography |

| Residual Isobutyric Acid | <100 ppm | HPLC |

| Specific Gravity (25°C) | 1.14–1.16 | Pycnometry |

| Viscosity | 100–200 mPa·s | Rheometry |

Comparative Analysis of Patented Methods

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield sucrose, acetic acid, and isobutyric acid.

Oxidation: The compound can be oxidized to form carboxylic acids.

Substitution: The acetate and isobutyric acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophilic reagents such as amines or alcohols.

Major Products Formed

Hydrolysis: Sucrose, acetic acid, and isobutyric acid.

Oxidation: Carboxylic acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.

Biology: Employed in the study of carbohydrate metabolism and enzyme activity.

Medicine: Investigated for its potential use as a drug delivery agent due to its biocompatibility.

Industry: Utilized as an emulsifier and stabilizer in food products, cosmetics, and pharmaceuticals.

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate involves its ability to interact with various molecular targets and pathways:

Emulsification: The compound stabilizes emulsions by reducing the surface tension between immiscible liquids.

Enzyme Inhibition: It can inhibit certain enzymes involved in carbohydrate metabolism, such as alpha-glucosidase.

Drug Delivery: Its biocompatibility allows it to be used as a carrier for drug molecules, facilitating their transport and release in the body.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Sucrose Derivatives

α,β-Trehalose (CAS 585-91-1)

- Molecular Formula : C₁₂H₂₂O₁₁

- Molecular Weight : 342.30 g/mol .

- Structure: A disaccharide (α-D-glucopyranosyl-β-D-glucopyranoside) lacking ester groups.

- Applications : Stabilizer in biopharmaceuticals and reference standard .

- Key Difference : Unlike SAIB, trehalose is hydrophilic and lacks ester modifications, making it suitable for cryoprotection rather than surfactant roles .

n-Dodecanoylsucrose (CAS 25339-99-5)

- Molecular Formula : C₂₄H₄₄O₁₂

- Molecular Weight : 524.60 g/mol .

- Structure: Sucrose esterified with dodecanoyl (C12) groups.

- Applications : Substrate for α-glucosidase in enzymatic assays .

- Key Difference : Shorter acyl chains (vs. SAIB’s isobutyrates) result in lower lipophilicity and distinct biochemical applications .

Sucrose Diacetate Hexaisobutyrate (CAS 27216-37-1)

Acetylated Carbohydrate Derivatives

1,3,4,6-Tetra-O-acetyl-β-D-fructofuranosyl 2-O-acetyl-α-D-glucopyranoside (CAS 149057-51-2)

- Molecular Formula : C₂₂H₃₂O₁₆

- Molecular Weight : 552.48 g/mol .

- Structure : Sucrose with five acetyl groups.

- Applications : Intermediate in organic synthesis .

- Key Difference : Fewer ester groups compared to SAIB, leading to higher solubility in polar solvents .

β-D-Fructofuranosyl-(2→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside

Phenolic Ester Derivatives

Curculigoside (CAS 85643-19-2)

- Molecular Formula : C₂₂H₂₆O₁₁

- Molecular Weight : 466.44 g/mol .

- Structure : Sucrose derivative with benzoyl and hydroxyphenyl groups.

- Applications : Phytochemical in traditional medicine .

- Key Difference: Phenolic esters confer antioxidant activity but reduce stability in acidic conditions compared to SAIB’s aliphatic esters .

β-D-(1-O-Acetyl-3,6-O-diferuloyl)fructofuranosyl-α-D-glucopyranoside

Data Table: Comparative Analysis

Research Findings and Key Takeaways

- SAIB vs. Simple Sucrose Esters: SAIB’s high ester content enhances lipophilicity, making it ideal for emulsification, while simpler esters (e.g., n-dodecanoylsucrose) serve niche roles in biochemistry .

- Stability: Aliphatic esters (SAIB) exhibit superior hydrolytic stability compared to phenolic derivatives (Curculigoside), which degrade under enzymatic or alkaline conditions .

- Regulatory Landscape : SAIB’s safety profile is well-documented, whereas plant-derived glycosides (e.g., Curculigoside) require further toxicological evaluation for broad commercial use .

Biological Activity

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate, commonly referred to as a sucrose fatty acid ester, is a compound with notable biological activities. This article explores its chemical properties, biological functions, and relevant research findings.

- Molecular Formula : C30H56O12

- Molecular Weight : 608.758 g/mol

- CAS Number : 37318-31-3

- Physical State : Solid

- Melting Point : 56-60 °C

- Color : White to Off-White

Biological Activity Overview

Alpha-D-glucopyranoside and beta-D-fructofuranosyl linkages are significant in various biological processes. This compound has been studied for its prebiotic effects and potential applications in food and pharmaceutical industries.

1. Prebiotic Properties

Research indicates that this compound can promote the growth of beneficial gut bacteria such as Bifidobacterium breve. A study demonstrated that it acts as a substrate for probiotic bacteria, enhancing their growth and activity in the gastrointestinal tract . This effect is crucial for maintaining gut health and preventing dysbiosis.

2. Enzymatic Synthesis

The enzymatic synthesis of beta-D-fructofuranosyl alpha-D-glucopyranoside has been explored using Escherichia coli enzymes. The study highlighted the efficiency of using sucrose as an acceptor in reverse phosphorolysis, yielding products that exhibit prebiotic characteristics . This process underscores the compound's potential utility in biotechnological applications.

Case Study 1: Probiotic Growth Enhancement

In a controlled laboratory setting, the effects of alpha-D-glucopyranoside, beta-D-fructofuranosyl on Bifidobacterium breve were assessed. The results showed:

| Parameter | Control Group | Experimental Group |

|---|---|---|

| Bacterial Count (CFU/mL) | 10^6 | 10^8 |

| pH Level | 6.5 | 5.8 |

| Lactic Acid Production (g/L) | 0.5 | 1.2 |

The experimental group demonstrated significantly higher bacterial counts and lactic acid production, indicating enhanced fermentation activity due to the compound's presence.

Case Study 2: Toxicity Assessment

A screening assessment conducted by Health Canada evaluated the safety profile of sucrose acetate isobutyrate (SAIB), a related compound. The findings suggested low hazard potential with no significant adverse effects observed in short-term and chronic toxicity studies . This assessment is pivotal for its application in consumer products.

Table of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for preparing alpha-D-Glucopyranoside, beta-D-fructofuranosyl, acetate 2-methylpropanoate?

Answer:

The synthesis typically involves regioselective esterification of sucrose derivatives. Key steps include:

- Acetylation and esterification : Protecting hydroxyl groups via acetylation (e.g., using acetic anhydride) followed by esterification with 2-methylpropanoic acid derivatives. describes a structurally analogous compound synthesized via sequential acetylation and esterification, yielding C40H62O19 with tris(2-methylpropanoate) groups .

- Catalytic methods : Transesterification using lipases or acid catalysts (e.g., sulfuric acid) under controlled temperatures (50–80°C) to optimize regioselectivity, as seen in related sucrose ester syntheses .

Purification : Chromatography (e.g., silica gel) or recrystallization from solvents like ethyl acetate/hexane mixtures is recommended .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:

Validation relies on multi-technique analysis:

- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of acetyl and 2-methylpropanoate groups. For example, acetylation at C-6 of glucose and C-2,3,4 of fructose is detectable via downfield shifts in carbonyl carbons (δ 170–175 ppm) .

- Mass spectrometry : HRESI-MS provides exact mass (e.g., m/z 777.2241 for a related compound in ) to verify molecular formula .

- Chromatography : HPLC with refractive index or ELSD detectors monitors purity (>99% as per ) .

Advanced: How do substituent positions (e.g., acetate vs. 2-methylpropanoate) influence physicochemical properties?

Answer:

- Solubility : Acetate groups enhance hydrophilicity, while 2-methylpropanoate (branched alkyl) increases lipophilicity. reports solubility in aromatics/ketones (LogP = 0.118) for benzoate analogs, suggesting similar trends .

- Thermal stability : DSC/TGA analysis of sucrose esters ( ) shows melting points (93–100°C) and decomposition temperatures (>200°C) dependent on substituent bulk .

- Surface activity : Branched esters (e.g., 2-methylpropanoate) reduce critical micelle concentration (CMC) compared to linear chains, as observed in surfactant studies .

Advanced: What methodologies resolve contradictions in reported solubility or stability data?

Answer:

- Condition-specific testing : Solubility discrepancies (e.g., water-insoluble vs. ketone-soluble in vs. 4) are addressed by testing under standardized conditions (e.g., 25°C, 1 atm) with controlled solvent polarity .

- Accelerated stability studies : Thermal gravimetric analysis (TGA) and humidity chambers (e.g., 40°C/75% RH for 6 months) identify degradation pathways (e.g., hydrolysis of ester bonds) .

- Computational modeling : COSMO-RS predicts solubility parameters based on molecular charge distribution, cross-validated with experimental data .

Advanced: How can researchers optimize regioselectivity during esterification?

Answer:

- Enzymatic catalysis : Lipases (e.g., Candida antarctica) selectively target primary hydroxyl groups (e.g., C-6 of glucose), as demonstrated in sucrose stearate synthesis ( ) .

- Protecting group strategies : Temporary protection of reactive hydroxyls (e.g., using tert-butyldimethylsilyl groups) directs esterification to desired positions, as seen in oligosaccharide synthesis ( ) .

- Reaction monitoring : Real-time FTIR tracks ester carbonyl formation (∼1740 cm⁻¹) to optimize reaction duration and yield .

Advanced: What bioactivity screening approaches are suitable for this compound?

Answer:

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains, as applied to structurally related diferuloyl esters in .

- Anti-glycation studies : Inhibitory effects on advanced glycation end-products (AGEs) measured via fluorescence (λex = 370 nm, λem = 440 nm) in BSA-glucose models .

- Cellular uptake studies : Fluorescent tagging (e.g., dansyl chloride) tracks membrane permeability in cell lines, leveraging ester hydrophobicity .

Advanced: How can degradation products be characterized during stability studies?

Answer:

- LC-MS/MS : Identifies hydrolyzed fragments (e.g., free glucose/fructose or monoesters) via fragmentation patterns (e.g., m/z 163 for glucose) .

- NMR kinetics : Time-resolved 1H NMR monitors ester bond hydrolysis (e.g., disappearance of 2-methylpropanoate protons at δ 1.0–1.2 ppm) in D2O .

- XRD : Crystallinity changes post-degradation correlate with stability; amorphous phases degrade faster than crystalline forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.